Methyl 6-methyltetradecanoate chemical structure and properties
Methyl 6-methyltetradecanoate chemical structure and properties
An In-Depth Technical Guide to Methyl Tetradecanoate and Its Isomers for Researchers and Drug Development Professionals
Introduction
Methyl tetradecanoate is a saturated fatty acid methyl ester (FAME) that serves as a crucial molecule in various scientific and industrial domains.[1] It is derived from the formal condensation of the carboxyl group of tetradecanoic acid (myristic acid) with methanol.[1] As a naturally occurring compound found in various plants and animals, it plays a role as a plant metabolite.[1] Its versatile chemical properties have led to its use as a flavoring agent, fragrance component, and an intermediate in the synthesis of other compounds.[1][2] In the context of research and drug development, methyl tetradecanoate and its isomers are valuable tools for studying lipid metabolism, cell signaling, and for the development of novel therapeutic agents and drug delivery systems.[3]
Chemical Structure and Properties
The chemical identity and physical characteristics of a molecule are fundamental to understanding its behavior and potential applications. This section details the structural features and physicochemical properties of methyl tetradecanoate and its branched-chain isomer, methyl 14-methylpentadecanoate.
Chemical Structure
The structure of methyl tetradecanoate is characterized by a 14-carbon saturated fatty acid chain attached to a methyl ester group. Its branched-chain isomer, methyl 14-methylpentadecanoate, features a methyl group at the 14th carbon position of a pentadecanoic acid backbone.[2]
Diagram 1: Chemical Structure of Methyl Tetradecanoate
A 2D representation of the methyl tetradecanoate molecule.
Diagram 2: Chemical Structure of Methyl 14-Methylpentadecanoate
A 2D representation of the methyl 14-methylpentadecanoate molecule.
Physicochemical Properties
The physical and chemical properties of these esters are summarized in the table below. These properties influence their solubility, volatility, and reactivity, which are critical considerations for their application in various experimental and industrial settings.
| Property | Methyl Tetradecanoate | Methyl 14-Methylpentadecanoate | References |
| CAS Number | 124-10-7 | 5129-60-2 | [4],[5] |
| Molecular Formula | C₁₅H₃₀O₂ | C₁₇H₃₄O₂ | [4],[5] |
| Molecular Weight | 242.40 g/mol | 270.45 g/mol | [1],[5] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [6],[2] |
| Melting Point | 18 °C | Not specified | [7] |
| Boiling Point | 323 °C | High | [8],[2] |
| Density | 0.855 g/mL at 25 °C | Not specified | [7] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and chloroform. | Insoluble in water; soluble in organic solvents. | [9],[10],[2] |
| Refractive Index | n20/D 1.436 | Not specified | [7] |
Synthesis and Analysis
The synthesis of methyl tetradecanoate and its isomers is typically achieved through the esterification of the corresponding fatty acid. A common and straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Synthesis Protocol: Fischer Esterification of Tetradecanoic Acid
This protocol outlines a general procedure for the synthesis of methyl tetradecanoate.
Materials and Reagents:
-
Tetradecanoic acid (myristic acid)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Diagram 3: Experimental Workflow for Fischer Esterification
A generalized workflow for the synthesis of methyl tetradecanoate via Fischer esterification.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve tetradecanoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or bubble hydrogen chloride gas through the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction and Neutralization: Dissolve the residue in an organic solvent such as diethyl ether. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Washing and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude methyl tetradecanoate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the pure ester.
Analytical Techniques
The identity and purity of the synthesized methyl tetradecanoate can be confirmed using a variety of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile compounds like FAMEs.[10] The retention time in the gas chromatogram helps in identifying the compound, while the mass spectrum provides information about its molecular weight and fragmentation pattern.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ester by identifying the chemical environments of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the ester carbonyl group (C=O) stretch.[11]
Applications in Research and Drug Development
Methyl tetradecanoate and its isomers have found diverse applications in scientific research and the pharmaceutical industry.
Biological and Pharmacological Relevance
-
Metabolic Studies: As a component of lipids, methyl tetradecanoate is used in studies of fatty acid metabolism and transport. Isotope-labeled versions, such as methyl tetradecanoate-d27, are employed as tracers and internal standards for quantitative analysis in metabolomics research.
-
Antimicrobial and Biofilm Activity: Methyl 14-methylpentadecanoate has been identified as a major component of the biofilm produced by vancomycin-resistant Staphylococcus aureus (VRSA).[10] This highlights its potential role in bacterial communication and pathogenesis, making it a target for the development of anti-biofilm agents.
-
Cell Signaling: Fatty acids and their esters are known to be involved in various cell signaling pathways. Methyl myristate has been shown to induce melanin production in B16F10 melanoma cells, suggesting its involvement in melanogenesis.[12]
-
Plant and Marine Natural Products: Methyl tetradecanoate and its branched-chain isomers are found in various natural sources, including plants, microalgae, and marine invertebrates.[10][13][14] Extracts containing these compounds have been reported to possess a range of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[13]
Industrial and Pharmaceutical Applications
-
Drug Delivery: The hydrophobic nature of methyl tetradecanoate makes it a suitable component for the formulation of drug delivery systems, such as niosomes, which can encapsulate and transport anti-cancer drugs.[15] It is also used as an intermediate polarity oil phase in the preparation of emulsions.[7]
-
Flavoring and Fragrance Agent: Due to its characteristic odor and taste, methyl tetradecanoate is used as a flavoring agent in the food industry and as a fragrance component in personal care products.[1][2][6]
-
Synthesis Intermediate: It serves as a starting material or intermediate in the synthesis of various other organic compounds.[6]
Conclusion
Methyl tetradecanoate and its branched-chain isomers are versatile molecules with significant relevance in both fundamental research and applied sciences. Their well-defined chemical and physical properties, coupled with their roles in biological systems, make them valuable tools for researchers and drug development professionals. A thorough understanding of their synthesis, analysis, and biological activities is essential for harnessing their full potential in the development of new technologies and therapeutic interventions.
References
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LookChem. (n.d.). Cas 124-10-7,Methyl tetradecanoate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Methyl tetradecanoate. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Methyl tetradecanoate - Condensed phase thermochemistry data. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl Myristate. In PubChem Compound Database. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Methyl tetradecanoate (CAS 124-10-7). Retrieved from [Link]
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Yeast Metabolome Database. (n.d.). Methyl tetradecanoate (YMDB16051). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 12-methyltetradecanoate. In PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Methyl tetradecanoate - IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
- Yulianto, E., & Fitrianingsih, S. P. (2020). Analysis of Bioactive Compounds from Methanol Extract of Diadema setosum Sea Urchin Gonads using Gas Chromatography. Research Journal of Pharmacy and Technology, 13(3), 1163-1168.
- Tene, T., et al. (2022). GC-FID and GC-MS profiling and in vitro antidiabetic and antioxidant activities of Chenopodium ambrosioides L.
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